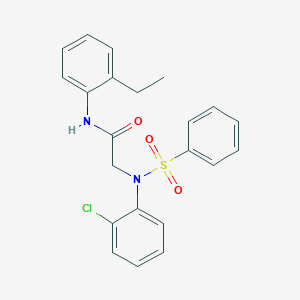
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with the molecular formula C14H13ClN2O3S. This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and an anilino group attached to an acetamide backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)aniline. This intermediate is then reacted with 2-ethylphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N2-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-chloro(phenylsulfonyl)anilino]acetamide
- 2-[4-chloro(phenylsulfonyl)anilino]acetic acid
- 2-[2-chloro(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide
Uniqueness
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C22H21ClN2O3S |
|---|---|
Molekulargewicht |
428.9g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-17-10-6-8-14-20(17)24-22(26)16-25(21-15-9-7-13-19(21)23)29(27,28)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,24,26) |
InChI-Schlüssel |
SPSCOLYLNNKFIB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-2-[(5-chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetamide](/img/structure/B411278.png)
![N-(2-bromophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411279.png)
![N-(2-ethoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411280.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411284.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411285.png)
![Ethyl 4-({[2-methoxy-5-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411286.png)
![Ethyl 4-({[2-ethoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411287.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-ethylacetamide](/img/structure/B411291.png)
![N-(2,5-dimethylphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411293.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411295.png)
![N-(3,4-dimethoxyphenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411297.png)
![N-(3-chlorophenyl)-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411298.png)
![2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-methoxyphenyl)acetamide](/img/structure/B411299.png)
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B411301.png)
